木犀草酸

描述

Ligustrosidic acid is a natural compound isolated from Ligustrum japonicum and Ligustrum lucidum .

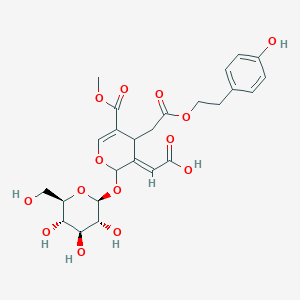

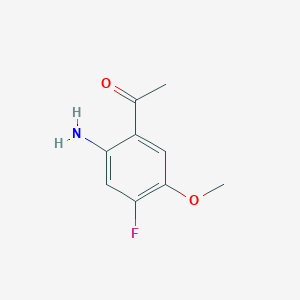

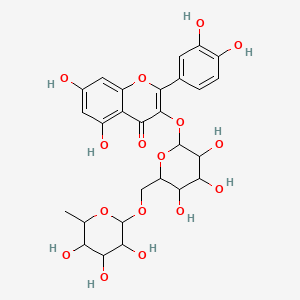

Molecular Structure Analysis

The molecular structure of Ligustrosidic acid is complex. Its molecular weight is 554.50 and its formula is C25H30O14 . The structure includes a secoiridoid glucoside dimer derivative .科学研究应用

镇痛和抗炎特性

研究表明,含有木犀草酸等三萜类化合物的女贞属植物具有显着的镇痛和抗炎特性。Wu 等人 (2010) 的一项研究发现,女贞叶的甲醇提取物有效抑制了啮齿动物模型中的伤害性反应并减少了水肿。不同女贞属植物中这些作用的不同程度可能与其三萜类化合物含量有关,表明其在疼痛和炎症管理中的潜在应用 (Wu 等,2010)。

神经保护作用

包括木犀草酸在内的当归属植物已显示出有希望的神经保护作用。Donkor 等人 (2016) 强调了当归属植物在管理心脑血管疾病、炎症和神经退行性疾病中的潜力。特别是生物活性生物碱四甲基吡嗪 (TMP),因其对钙通道和抗炎特性的有效作用而受到关注,这可能有利于神经保护疗法 (Donkor 等,2016)。

抗氧化活性

对女贞属植物的研究也揭示了显着的抗氧化活性。例如,Díaz 等人 (2000) 发现诸如欧莱苦苷和木犀草酸等化合物对花生四烯酸级联反应的酶发挥抑制作用,表现出显着的抗氧化特性。这些发现表明,木犀草酸可能有助于其所在植物的治疗特性 (Díaz 等,2000)。

心血管益处

木犀草酸也与心血管健康有关。对含有木犀草酸等化合物的中药川芎的研究表明,其对心血管和脑血管系统有显着影响。Guan 等人 (2017) 指出,中药川芎用于治疗偏头痛,并且其药代动力学特性在正常和偏头痛大鼠中有所不同,表明其在心血管治疗中的潜在益处 (Guan 等,2017)。

未来方向

作用机制

Target of Action

Ligustrosidic acid is a secoiridoid constituent found in the fruits of Ligustrum lucidum W.T.Aiton (FLL), a traditional Chinese medicine .

Mode of Action

It’s known that the compound is part of a group of secoiridoids isolated from fll . These compounds are believed to contribute to the medicinal properties of FLL, including its liver-protective, anticancer, antiosteoporosis, and antioxidant effects .

Biochemical Pathways

Given the known pharmacological effects of fll, it can be inferred that ligustrosidic acid may influence pathways related to liver protection, cancer inhibition, osteoporosis prevention, and antioxidant activity .

Result of Action

The compound is believed to contribute to the medicinal properties of fll, which include liver protection, anticancer activity, antiosteoporosis, and antioxidant effects .

Action Environment

It’s worth noting that the compound is derived from fll, which is widely distributed in eastern asia and india . The plant’s growth environment may influence the concentration and efficacy of its chemical constituents, including Ligustrosidic acid.

属性

IUPAC Name |

(2E)-2-[4-[2-[2-(4-hydroxyphenyl)ethoxy]-2-oxoethyl]-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-ylidene]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30O14/c1-35-23(34)16-11-37-24(39-25-22(33)21(32)20(31)17(10-26)38-25)15(8-18(28)29)14(16)9-19(30)36-7-6-12-2-4-13(27)5-3-12/h2-5,8,11,14,17,20-22,24-27,31-33H,6-7,9-10H2,1H3,(H,28,29)/b15-8+/t14?,17-,20-,21+,22-,24?,25+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJAAGTPILCOZIR-MSISIIAVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(C(=CC(=O)O)C1CC(=O)OCCC2=CC=C(C=C2)O)OC3C(C(C(C(O3)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=COC(/C(=C/C(=O)O)/C1CC(=O)OCCC2=CC=C(C=C2)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ligustrosidic acid | |

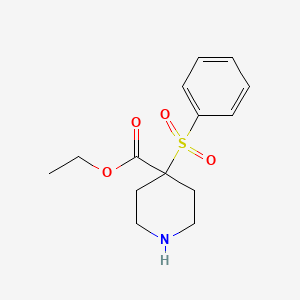

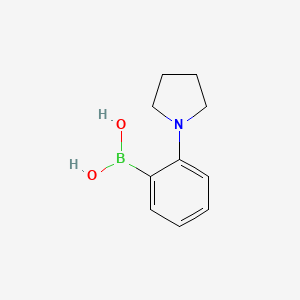

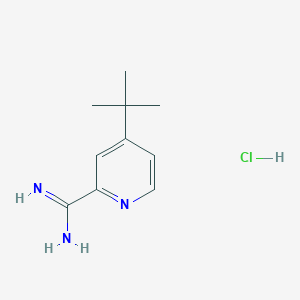

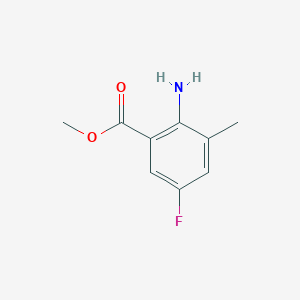

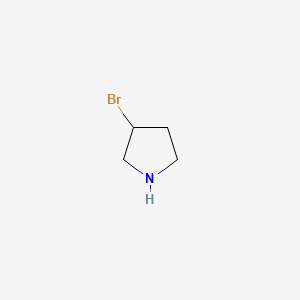

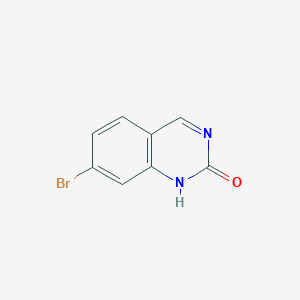

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-(3-oxobutyl)phenoxy]oxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B3030748.png)

![Methyl 3-bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylate](/img/structure/B3030756.png)

![Bis(biphenyl-4-yl)[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl]amine](/img/structure/B3030758.png)

![5-Bromo-7,7-dimethyl-7H-Benzo[c]fluorene](/img/structure/B3030764.png)